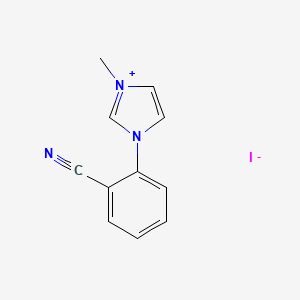
1-(2-シアノフェニル)-3-メチル-1H-イミダゾール-3-イウム ヨージド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide is a compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the imidazolium cation and the iodide anion in this compound contributes to its unique chemical properties and reactivity.
科学的研究の応用
1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst or ligand in various organic synthesis reactions, including coupling reactions and polymerization processes.
Biology: The compound is studied for its potential antimicrobial and antifungal properties. It is also used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of ionic liquids, which have applications in green chemistry, electrochemistry, and material science.
作用機序
Target of Action
“1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide” is an imidazole derivative. Imidazole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on their specific chemical structure. Some imidazole derivatives work by interacting with enzymes or receptors in the body, while others might interact with DNA or other cellular components
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways, depending on their specific targets and mode of action . Without specific information on the targets and mode of action of “1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide”, it’s difficult to predict which biochemical pathways it might affect.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide typically involves the reaction of 2-cyanophenyl derivatives with methyl imidazole in the presence of an iodinating agent. One common method is the quaternization of 1-methylimidazole with 2-cyanophenyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.
化学反応の分析
Types of Reactions
1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction: The compound can participate in redox reactions, where the imidazolium cation can be reduced or oxidized under specific conditions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a ligand or catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, thiolates, and alkoxides. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium or nickel catalysts are often employed in the presence of base and organic solvents.
Major Products Formed
The major products formed from these reactions include various substituted imidazolium salts, reduced or oxidized imidazolium derivatives, and coupled products with different functional groups.
類似化合物との比較
Similar Compounds
- 1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium bromide
- 1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium chloride
- 1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate
Uniqueness
1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide is unique due to the presence of the iodide anion, which imparts distinct reactivity and stability compared to its bromide, chloride, and tetrafluoroborate counterparts. The iodide ion’s larger size and lower electronegativity influence the compound’s solubility, melting point, and overall chemical behavior.
特性
IUPAC Name |
2-(3-methylimidazol-3-ium-1-yl)benzonitrile;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N3.HI/c1-13-6-7-14(9-13)11-5-3-2-4-10(11)8-12;/h2-7,9H,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOBSOVPHZBYQD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C2=CC=CC=C2C#N.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
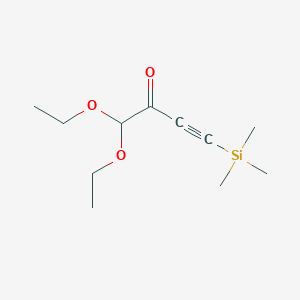
![9-bromo-2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2551429.png)
![1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2551430.png)
![N-(1-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2551432.png)

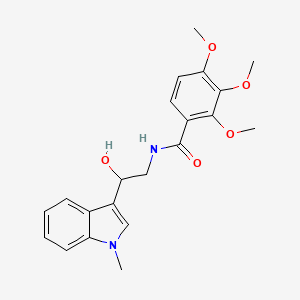
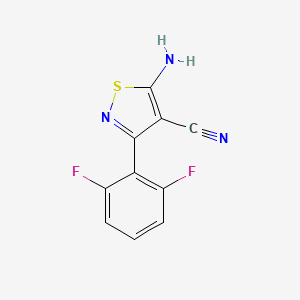
![1-(4-phenylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2551437.png)
![[4-[(E)-3-[(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-yl)amino]-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2551438.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2551439.png)
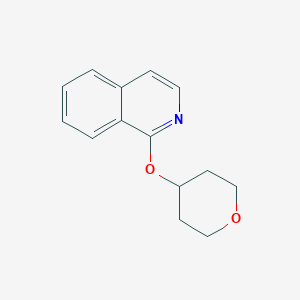
![4-[(chloroacetyl)amino]-N-propylbenzamide](/img/structure/B2551441.png)
![Tert-butyl 5,6-dimethoxyspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2551442.png)
![N'-[5-(4-chloro-2-fluoro-5-methylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2551444.png)
